molecular formula C19H27FN2O B6081493 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

カタログ番号 B6081493
分子量: 318.4 g/mol
InChIキー: JINIXQFRNVTXPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用機序

CPP-115 works by inhibiting the enzyme 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which is responsible for the breakdown of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and physiological effects:
Studies have shown that CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anxiolytic, and anti-addictive effects of CPP-115. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.

実験室実験の利点と制限

CPP-115 has several advantages for laboratory experiments. It is a potent and selective inhibitor of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which makes it a valuable tool for studying the role of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. Additionally, CPP-115 has been extensively studied in animal models, which makes it a well-characterized compound for laboratory experiments. However, CPP-115 has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, CPP-115 has a short half-life, which may make it difficult to maintain consistent levels of the compound in experiments.

将来の方向性

There are several future directions for research on CPP-115. One area of research is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPP-115, which may lead to the development of more effective formulations of the compound. Finally, there is a need for further research on the mechanism of action of CPP-115, which may lead to the development of new drugs that target the 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine system.

合成法

The synthesis of CPP-115 involves a series of chemical reactions starting from commercially available starting materials. The process involves the formation of a piperidine ring, followed by the addition of a cycloheptylcarbonyl group and a fluorophenyl group. The final product is obtained through a purification process that involves recrystallization.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.

特性

IUPAC Name

cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c20-16-9-11-17(12-10-16)21-18-8-5-13-22(14-18)19(23)15-6-3-1-2-4-7-15/h9-12,15,18,21H,1-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINIXQFRNVTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。